molecular formula C8H4BrNO2S2 B8588453 5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione

5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione

Cat. No. B8588453
M. Wt: 290.2 g/mol
InChI Key: IJBJEPWVJXXJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C8H4BrNO2S2 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Bromothiophen-2-ylmethylene)-2,4-thiazolidinedione

Molecular Formula

C8H4BrNO2S2

Molecular Weight

290.2 g/mol

IUPAC Name

5-[(4-bromothiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H4BrNO2S2/c9-4-1-5(13-3-4)2-6-7(11)10-8(12)14-6/h1-3H,(H,10,11,12)

InChI Key

IJBJEPWVJXXJLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol) and 2,4-thiazolidinedione (1.40 g, 12.0 mmol) in ethanol (30 mL) was added piperidine (1.0 mL, 10.0 mmol). The reaction mixture was heated at reflux for 3 h, then cooled on an ice-bath, and the precipitated products were collected by filtration. The cake was washed with 40% ethanol and dried to afford 5-(4-bromothiophen-2-ylmethylene)-2,4-thiazolidinedione (2.53 g, 87%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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